5-Bromo-2-nitrothiophene-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 236.05 g/mol. It is characterized by its yellow crystalline solid form and has a melting point of 119-121 °C, making it relatively stable under standard conditions. The compound features a thiophene ring substituted with a bromine atom and a nitro group, as well as an aldehyde functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde can be achieved through various methods:
5-Bromo-2-nitrothiophene-3-carbaldehyde finds applications across several fields:
Studies on the interaction of 5-Bromo-2-nitrothiophene-3-carbaldehyde with various biological systems are essential for understanding its potential therapeutic applications. Preliminary investigations suggest that it may interact with specific enzymes or receptors, although comprehensive studies are needed to elucidate these interactions fully .
Several compounds share structural similarities with 5-Bromo-2-nitrothiophene-3-carbaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Nitrothiophene | Lacks bromine; used in dye synthesis | |
2-Bromo-5-nitrothiophene | Similar structure; used in pharmaceuticals | |
5-Bromothiophene | Lacks nitro group; simpler reactivity | |
5-Nitrothiophene-2-carbonitrile | Contains a nitrile group; different reactivity | |
N-(5-Bromothiophen-2-yl)acetamide | Amide derivative; different functional group |
The unique combination of a bromine atom, a nitro group, and an aldehyde function in 5-Bromo-2-nitrothiophene-3-carbaldehyde distinguishes it from similar compounds. This structural arrangement enhances its reactivity and potential utility in various synthetic pathways, making it a valuable compound in both research and application contexts .